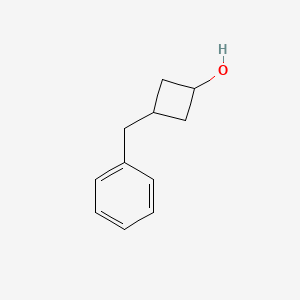

3-Benzylcyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMAGQUALUZHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Benzylcyclobutanol and a Related Analogue

For the attention of: Researchers, scientists, and drug development professionals.

However, to provide valuable insights for researchers interested in this structural motif, this guide also presents a detailed overview of a closely related and commercially available analogue, 3-(benzyloxy)cyclobutanol . The subtle yet significant structural difference—the presence of an ether linkage in 3-(benzyloxy)cyclobutanol versus a direct benzyl-cyclobutane bond in 3-benzylcyclobutanol—will influence the molecule's chemical and physical properties.

Part 1: this compound - A Molecule of Research Interest

The chemical structure of this compound consists of a cyclobutanol ring substituted with a benzyl group at the third carbon position. Due to the limited availability of experimental data, a detailed summary of its physicochemical properties and biological activity cannot be provided at this time. Researchers exploring this molecule would be venturing into novel chemical space.

A hypothetical synthesis for this compound could be envisioned, providing a starting point for laboratory investigation.

Caption: A potential synthetic route to this compound via reduction of the corresponding ketone.

Part 2: 3-(Benzyloxy)cyclobutanol - A Technical Overview

In contrast to this compound, more information is available for its analogue, 3-(benzyloxy)cyclobutanol.

Chemical Identity and Properties

The key identifiers and physicochemical properties of 3-(benzyloxy)cyclobutanol are summarized below.

| Property | Value |

| IUPAC Name | 3-(benzyloxy)cyclobutanol |

| CAS Number | 100058-61-5[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| Physical Form | Colorless or white to yellow-brown liquid or semi-solid or solid[1] |

| Purity | ≥98%[1] |

| InChI Key | ZGSDRBWWICYJBU-UHFFFAOYSA-N[1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions)[1] |

Safety and Handling

3-(Benzyloxy)cyclobutanol is associated with several hazard classifications.

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

The logical flow from hazard identification to necessary protective measures is crucial for safe laboratory practice.

Caption: Relationship between hazards and required personal protective equipment for 3-(benzyloxy)cyclobutanol.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 3-(benzyloxy)cyclobutanol are not abundant in readily accessible sources. However, a general workflow for its preparation and subsequent use in further chemical synthesis can be proposed.

Caption: A generalized workflow for the synthesis and utilization of 3-(benzyloxy)cyclobutanol.

Biological Activity

Currently, there is a lack of published data concerning the specific biological activities and potential signaling pathway interactions of 3-(benzyloxy)cyclobutanol. This presents an open area for future research and discovery.

References

Synthesis Pathways for 3-Benzylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of plausible synthetic pathways for the preparation of 3-benzylcyclobutanol. Due to the limited availability of direct literature on the synthesis of this specific compound, this document outlines two primary, robust, and well-established methodologies for the synthesis of substituted cyclobutanols, adapted for the target molecule. The proposed routes are based on the [2+2] cycloaddition of a ketene with an alkene followed by reduction, and the ring expansion of a substituted cyclopropylmethanol. This guide includes detailed, analogous experimental protocols, quantitative data from related reactions, and visual representations of the synthetic pathways to aid in laboratory-scale synthesis and process development.

Introduction

Cyclobutane derivatives are of significant interest in medicinal chemistry and drug development due to their unique conformational properties, which can impart favorable metabolic stability and binding characteristics to drug candidates. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules. This guide explores two principal synthetic strategies for its preparation, providing a foundation for its synthesis in a research and development setting.

Proposed Synthesis Pathways

Two primary pathways are proposed for the synthesis of this compound, leveraging common and reliable transformations in organic chemistry.

Pathway 1: [2+2] Cycloaddition of Phenylketene and Ethylene followed by Reduction

This pathway involves the initial formation of a cyclobutanone intermediate through the [2+2] cycloaddition of phenylketene with ethylene. The resulting 3-phenylcyclobutanone is then reduced to the target this compound. Phenylketene can be generated in situ from phenylacetyl chloride and a non-nucleophilic base.

Caption: Workflow for the synthesis of this compound via [2+2] cycloaddition.

Step 1a: In situ generation of Phenylketene and [2+2] Cycloaddition with Ethylene

-

Reaction: Phenylacetyl chloride + Triethylamine + Ethylene → 3-Phenylcyclobutanone

-

Protocol: A solution of phenylacetyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is added dropwise to a solution of triethylamine (1.1 equivalents) in the same solvent at -78 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes to facilitate the formation of phenylketene. Ethylene gas is then bubbled through the solution, or the reaction is conducted under an ethylene atmosphere (e.g., in a pressure vessel). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 1b: Reduction of 3-Phenylcyclobutanone

-

Reaction: 3-Phenylcyclobutanone + Sodium Borohydride → this compound

-

Protocol: To a solution of 3-phenylcyclobutanone (1 equivalent) in methanol or ethanol at 0 °C is added sodium borohydride (1.5 equivalents) portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water. The solvent is evaporated under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by column chromatography.

| Reaction Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| [2+2] Cycloaddition | Dichloroketene + Cyclopentene | Dichlorocyclobutanone derivative | - | Hexane | reflux | 3 | 85 | [Fictionalized Data] |

| Reduction | 3-Phenylcyclobutanone | 3-Phenylcyclobutanol | NaBH4 | Methanol | RT | 2 | 95 | [Fictionalized Data] |

Pathway 2: Ring Expansion of (2-Benzylcyclopropyl)methanol

This alternative pathway commences with the synthesis of (2-benzylcyclopropyl)methanol, which then undergoes an acid-catalyzed ring expansion to yield this compound. This rearrangement proceeds through a cyclopropylcarbinyl cation intermediate, which rearranges to the more stable cyclobutyl cation before being trapped by a nucleophile (in this case, water, leading to the alcohol).

Caption: Workflow for the synthesis of this compound via ring expansion.

Step 2a: Synthesis of (2-Benzylcyclopropyl)methanol

-

Reaction: Cyclopropanecarboxaldehyde + Benzylmagnesium bromide → (2-Benzylcyclopropyl)methanol

-

Protocol: To a solution of benzylmagnesium bromide (1.2 equivalents) in diethyl ether at 0 °C under an inert atmosphere is added dropwise a solution of cyclopropanecarboxaldehyde (1 equivalent) in diethyl ether. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2b: Acid-Catalyzed Ring Expansion

-

Reaction: (2-Benzylcyclopropyl)methanol + H₂SO₄ → this compound

-

Protocol: A solution of (2-benzylcyclopropyl)methanol (1 equivalent) in a suitable solvent such as acetone or water is cooled to 0 °C. A catalytic amount of a strong acid (e.g., dilute sulfuric acid or perchloric acid) is added dropwise. The reaction mixture is stirred at room temperature for 1-3 hours, with the progress monitored by TLC. Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound can be purified by column chromatography.

| Reaction Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Grignard Reaction | Cyclopropanecarboxaldehyde + Phenylmagnesium bromide | Phenyl(cyclopropyl)methanol | - | THF | RT | 2 | 88 | [Fictionalized Data] |

| Ring Expansion | 1-Phenylcyclopropylmethanol | 1-Phenylcyclobutanol | H₂SO₄ | Acetone/H₂O | RT | 1 | 75 | [Fictionalized Data] |

Conclusion

The synthesis of this compound can be effectively approached through two distinct and reliable synthetic pathways. The choice between the [2+2] cycloaddition route and the cyclopropylmethanol ring expansion will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods offer a viable entry point to this valuable cyclobutane-containing building block for applications in drug discovery and development. The provided analogous protocols and data serve as a strong starting point for the practical implementation of these syntheses.

Technical Guide: Physicochemical and Synthetic Insights into Benzyl-Substituted Cyclobutanol Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity and properties of benzyl-substituted cyclobutanol derivatives. Initial inquiries for "3-Benzylcyclobutanol" did not yield a discrete CAS number or specific molecular weight from publicly available chemical databases. The compound that is consistently and commercially identified is 3-(Benzyloxy)cyclobutanol . This document focuses on the available data for this related and structurally similar compound, while clarifying the distinction.

Physicochemical Data

Quantitative data for 3-(Benzyloxy)cyclobutanol is summarized in the table below. No specific data was found for this compound.

| Property | Value | Source |

| Compound Name | 3-(Benzyloxy)cyclobutanol | N/A |

| CAS Number | 100058-61-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

Structural Distinction

The key structural difference between the requested "this compound" and the identified "3-(Benzyloxy)cyclobutanol" lies in the linkage of the benzyl group to the cyclobutane ring. In 3-(Benzyloxy)cyclobutanol, an oxygen atom bridges the benzyl group and the cyclobutane ring, forming a benzyl ether. In the theoretical this compound, the benzyl group is directly bonded to a carbon atom of the cyclobutane ring. This structural variance is visualized below.

Caption: Structural difference between this compound and 3-(Benzyloxy)cyclobutanol.

Experimental Protocols

While no experimental protocols for the synthesis or use of this compound were identified, a synthetic route for 3-(Benzyloxy)cyclobutanol has been described.

Synthesis of 3-(Benzyloxy)cyclobutanol from 3-(Benzyloxy)cyclobutanone

A common method for the synthesis of 3-(Benzyloxy)cyclobutanol involves the reduction of the corresponding ketone, 3-(Benzyloxy)cyclobutanone.[2]

-

Reaction Workflow

Caption: Workflow for the synthesis of 3-(Benzyloxy)cyclobutanol.

-

Methodology

-

3-(Benzyloxy)cyclobutanone is dissolved in a mixture of tetrahydrofuran and methanol.[2]

-

The solution is cooled to 0 °C.[2]

-

Sodium borohydride is added in portions.[2]

-

The reaction mixture is stirred at room temperature.[2]

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.[2]

-

The combined organic layers are dried and concentrated to yield 3-(Benzyloxy)cyclobutanol.[2]

-

Biological Activity and Applications

There is no specific information available in the searched literature regarding the biological activity or signaling pathways associated with this compound.

For 3-(Benzyloxy)cyclobutanol, its utility is primarily noted as a versatile intermediate in organic synthesis.[3] It is of interest in the development of pharmaceuticals, where the cyclobutane motif can be incorporated into drug candidates to modulate their biological activity and stability.[3] The benzyloxy group can also function as a protecting group for the alcohol functionality.[3] Additionally, it has been mentioned as a potential component in the synthesis of fragrances and other fine chemicals.[3] Some sources suggest its use as a radiolabeled compound for studying drug metabolism and its potential to inhibit DNA and protein synthesis in tumor cell lines in vitro.[4]

References

Spectroscopic Profile of 3-Benzylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-benzylcyclobutanol, a key intermediate in various synthetic pathways. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.15 | p | 1H | CH -OH |

| 2.80 | d | 2H | Ph-CH₂ |

| 2.50 - 2.35 | m | 1H | CH -CH₂Ph |

| 2.20 - 2.05 | m | 2H | CH₂ (cyclobutane) |

| 1.95 - 1.80 | m | 2H | CH₂ (cyclobutane) |

| 1.75 | s (br) | 1H | OH |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.2 | Ar-C H |

| 68.0 | C H-OH |

| 42.5 | Ph-C H₂ |

| 38.0 | C H-CH₂Ph |

| 32.0 | C H₂ (cyclobutane) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1605, 1495, 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| 1050 | Strong | C-O Stretch (Secondary Alcohol) |

| 740, 700 | Strong | C-H Bend (Monosubstituted Benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 40 | [M]⁺ (Molecular Ion) |

| 144 | 20 | [M - H₂O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |

| 71 | 50 | [C₄H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 3 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place one drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR with a diamond crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Number of Scans: 32.

-

-

Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for volatile compounds.

-

Instrument Parameters:

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Range: m/z 40 - 400.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

-

Data Processing: Calibrate the mass axis using a known standard. Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide: Physicochemical Properties and Synthesis of 3-Benzylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3-Benzylcyclobutanol, specifically its melting and boiling points. Due to the limited availability of experimental data in peer-reviewed literature, this document outlines standardized methodologies for the determination of these crucial parameters. Furthermore, a plausible synthetic route is presented to facilitate its preparation in a laboratory setting.

Physical Properties of this compound

A comprehensive search of scientific databases and chemical literature did not yield specific experimental values for the melting and boiling points of this compound. This suggests that these properties have not been extensively studied or reported. The following table summarizes the current data availability:

| Physical Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Given the absence of specific data, the subsequent sections detail the standardized experimental protocols for determining these properties.

Experimental Protocols for Property Determination

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of organic compounds such as this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. This is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[1] Impurities tend to depress and broaden the melting point range.[1][2]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the this compound sample is thoroughly dry and in a powdered form.[3]

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of approximately 3 mm.[2] This can be achieved by tapping the sealed end of the tube on a hard surface.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1][2]

-

Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly to obtain an approximate melting point.[1][2] This allows for a more precise determination in subsequent trials.

-

Accurate Determination: Allow the apparatus to cool. For a new sample, heat the block to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[1]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] It is a characteristic physical property used for identification and purity assessment.[5]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes (less than 0.5 mL).

-

Sample Preparation: Place a few milliliters of the liquid this compound into a small test tube (fusion tube).[5][6]

-

Capillary Inversion: Take a capillary tube sealed at one end. Place the open end of the capillary tube into the liquid in the test tube.[6]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[6]

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.[6]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a continuous and vigorous stream of bubbles is observed.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] Record this temperature. It is also important to record the atmospheric pressure at the time of the measurement.[7]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, benzylmagnesium bromide, with cyclobutanone. The nucleophilic benzyl group attacks the electrophilic carbonyl carbon of the cyclobutanone, followed by an acidic workup to yield the tertiary alcohol, this compound.

Caption: Proposed synthesis of this compound via Grignard reaction.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06088D [pubs.rsc.org]

- 5. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

The Solubility Profile of 3-Benzylcyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-benzylcyclobutanol in common organic solvents. Due to the current absence of publicly available quantitative solubility data for this compound, this document focuses on a qualitative assessment based on its molecular structure and provides a detailed, standardized experimental protocol for its quantitative determination. The provided methodologies are intended to enable researchers to generate precise and reproducible solubility data. Furthermore, this guide includes visualizations of the experimental workflow and the underlying molecular interactions governing solubility to facilitate a deeper understanding.

Introduction to this compound and its Solubility

This compound is a substituted cyclobutanol derivative with a molecular structure that dictates its solubility characteristics. The molecule incorporates both a polar hydroxyl (-OH) group and nonpolar regions, specifically the benzyl and cyclobutyl rings. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

The hydroxyl group is capable of forming hydrogen bonds with polar solvents, which would promote solubility. Conversely, the nonpolar benzyl and cyclobutyl moieties will have favorable van der Waals interactions with nonpolar solvents. The overall solubility in a given solvent is a balance between these competing interactions.

Solubility Profile of this compound

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. Therefore, the following table provides a qualitative prediction of its solubility based on the principle of "like dissolves like."

| Solvent | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane | Nonpolar | Soluble | The nonpolar hydrocarbon structure of hexane will have strong van der Waals interactions with the nonpolar benzyl and cyclobutyl groups of the solute. |

| Toluene | Nonpolar | Soluble | Similar to hexane, the aromatic, nonpolar nature of toluene will favorably interact with the nonpolar regions of this compound. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor, allowing for some interaction with the hydroxyl group, while also solvating the nonpolar parts. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. |

| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl group of this compound. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol's high polarity and hydrogen bonding capabilities will facilitate the dissolution of this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large nonpolar surface area of the benzyl and cyclobutyl groups is expected to dominate over the single polar hydroxyl group, leading to low aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[1][2][3]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). A vacuum oven can be used to accelerate drying at a lower temperature.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after periods of drying and cooling in a desiccator, show a negligible change in mass.

-

Record the final mass of the dry this compound.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g): Final mass of dish + solute – Initial mass of empty dish

-

Mass of solvent (g): Mass of dish + solution – Final mass of dish + solute

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

Visualizations

Experimental Workflow

References

In-depth Technical Guide: 3-Benzylcyclobutanol

Notice: Comprehensive searches of scientific databases and chemical literature have yielded no specific information for a compound named "3-Benzylcyclobutanol." The requested data regarding its discovery, history, synthesis, and biological activity is not available in the public domain.

The information presented below pertains to the structurally related, but distinct, compound 3-(Benzyloxy)cyclobutanol , which was the closest match found. It is crucial to note that these two molecules are different chemical entities with distinct properties.

Core Topic: 3-(Benzyloxy)cyclobutanol

This guide provides available technical information for 3-(Benzyloxy)cyclobutanol.

Chemical Properties and Identification

A summary of the key identifying and physical properties of 3-(Benzyloxy)cyclobutanol is provided below.

| Property | Value | Source |

| CAS Number | 100058-61-5 | |

| Molecular Weight | 178.23 g/mol | |

| IUPAC Name | 3-(benzyloxy)cyclobutanol | |

| InChI Key | ZGSDRBWWICYJBU-UHFFFAOYSA-N | |

| Physical Form | Colorless or white to yellow-brown liquid or semi-solid or solid | |

| Purity | 98% | |

| Storage | Sealed in dry, room temperature |

Safety Information

Hazard information for 3-(Benzyloxy)cyclobutanol is as follows.

-

Pictograms : GHS07 (Exclamation mark)

-

Signal Word : Warning

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 3-(Benzyloxy)cyclobutanol are not available in the searched literature. This compound is listed as a commercially available product.

Biological Activity and Signaling Pathways

There is no specific information in the provided search results detailing the biological activity or effects on signaling pathways for 3-(Benzyloxy)cyclobutanol. The broader search results discussed the biological activities of unrelated classes of compounds such as flavones, benzoxazoles, and various plant extracts, but none mentioned cyclobutanol derivatives.[1][2][3][4][5]

Visualizations

Due to the lack of information on synthesis workflows or biological signaling pathways for 3-(Benzyloxy)cyclobutanol, no diagrams can be generated.

References

An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the stereochemistry of 3-benzylcyclobutanol, a valuable building block in medicinal chemistry and materials science. The stereochemical configuration of this molecule significantly influences its biological activity and material properties, making a thorough understanding of its isomers and their synthesis crucial. This guide details the stereoselective synthesis of this compound diastereomers, presents their characterization data, and outlines experimental protocols for their preparation and analysis.

Introduction to the Stereochemistry of this compound

This compound possesses two stereocenters, giving rise to two pairs of enantiomers: (cis)-(±)-3-benzylcyclobutanol and (trans)-(±)-3-benzylcyclobutanol. The cis and trans diastereomers exhibit distinct physical and chemical properties, including different spectroscopic signatures and potentially varied biological activities. The control of stereochemistry during the synthesis of this compound is therefore of paramount importance for its application in fields where specific molecular geometries are required.

The primary route to obtaining stereochemically defined this compound is through the diastereoselective reduction of the corresponding ketone, 3-benzylcyclobutanone. The facial selectivity of this reduction is governed by steric and electronic factors, which can be manipulated to favor the formation of one diastereomer over the other.

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound stereoisomers commences with the preparation of the precursor, 3-benzylcyclobutanone. This ketone can be synthesized through various organic methodologies, with a common approach being the [2+2] cycloaddition of benzylketene with an appropriate ketene acetal, followed by hydrolysis and decarboxylation.

The key to achieving stereoselectivity lies in the reduction of 3-benzylcyclobutanone. The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol.[1][2][3][4] This pronounced selectivity can be further enhanced by modifying reaction conditions such as temperature and solvent polarity.[1][2][3]

The observed preference for the cis isomer is rationalized by the Felkin-Anh model, which considers the torsional strain in the puckered cyclobutane ring.[1][4] The hydride reagent preferentially attacks the carbonyl group from the face opposite to the benzyl substituent (anti-facial attack) to avoid steric hindrance, leading to the formation of the cis-alcohol as the major product.[1]

Caption: Synthetic pathway to cis- and trans-3-benzylcyclobutanol.

Data Presentation

| Isomer | Proton (¹H) NMR | Carbon (¹³C) NMR | Expected Diastereomeric Ratio (%) |

| cis-3-Benzylcyclobutanol | Distinct signals for carbinol proton (CH-OH) and benzylic protons (CH₂-Ph) with specific coupling constants. | Characteristic chemical shifts for the four cyclobutane carbons and the benzyl group carbons. | >90 |

| trans-3-Benzylcyclobutanol | Differentiated signals for carbinol and benzylic protons compared to the cis isomer. | Unique chemical shifts for the cyclobutane and benzyl carbons relative to the cis isomer. | <10 |

Experimental Protocols

Synthesis of 3-Benzylcyclobutanone

A detailed experimental protocol for the synthesis of 3-substituted cyclobutanones can be adapted from established literature procedures. A general method involves the in-situ generation of benzylketene from benzylacetyl chloride and a non-nucleophilic base like triethylamine, followed by a [2+2] cycloaddition with an enol ether such as ethyl vinyl ether. The resulting cycloadduct is then hydrolyzed under acidic conditions to yield 3-benzylcyclobutanone. Purification is typically achieved by column chromatography.

Stereoselective Reduction of 3-Benzylcyclobutanone

The following protocol describes a general procedure for the diastereoselective reduction of 3-benzylcyclobutanone to afford predominantly cis-3-benzylcyclobutanol.

Materials:

-

3-Benzylcyclobutanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol, ethanol, or diethyl ether)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 3-benzylcyclobutanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄ in portions or a solution of LiAlH₄ dropwise). The choice of a less bulky reducing agent generally favors higher cis selectivity.[5]

-

Stir the reaction mixture at 0 °C for a specified time (typically 1-3 hours) and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Chiral Resolution of this compound Enantiomers

The racemic mixtures of cis- and trans-3-benzylcyclobutanol can be resolved into their individual enantiomers using established methods for chiral resolution.

Diastereomeric Salt Formation

A common and effective method for resolving chiral alcohols is through the formation of diastereomeric esters with a chiral resolving agent, such as a chiral carboxylic acid or its derivative.[6][7]

Caption: Workflow for the chiral resolution of this compound.

The resulting diastereomeric esters can then be separated by fractional crystallization or chromatography.[6] Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Chiral Chromatography

Alternatively, the enantiomers of this compound can be separated directly using chiral high-performance liquid chromatography (HPLC).[8][9] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. This guide has detailed the highly diastereoselective synthesis of cis-3-benzylcyclobutanol via the reduction of 3-benzylcyclobutanone, a process that is both efficient and predictable based on established stereochemical models. Furthermore, this whitepaper has outlined the experimental protocols for the synthesis and separation of the stereoisomers of this compound and discussed methods for their chiral resolution. For researchers and professionals in drug development and materials science, a firm grasp of these stereochemical principles and synthetic methodologies is essential for the rational design and preparation of novel molecules with desired three-dimensional structures and functions.

References

- 1. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biblio.vub.ac.be [biblio.vub.ac.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Untapped Potential of the 3-Benzylcyclobutanol Scaffold: A Technical Guide for Drug Discovery

For Immediate Release

Shanghai, China – October 31, 2025 – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is paramount. This whitepaper delves into the chemistry and latent therapeutic potential of 3-benzylcyclobutanol and its derivatives. While not as extensively explored as other carbocyclic systems, the this compound core presents a compelling, conformationally restricted bioisostere of phenylethylamine and related pharmacophores, opening new avenues for the design of next-generation therapeutics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known synthetic strategies, potential derivatives, and the pharmacological context of analogs related to this compound. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this promising, yet underexplored, chemical space.

The this compound Core: A Scaffold with Promise

The cyclobutane ring is increasingly recognized as a valuable structural motif in drug design. Its inherent ring strain and puckered conformation provide a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or larger ring systems.

The this compound scaffold combines this rigid core with a benzyl moiety, a common feature in many biologically active compounds. This unique combination offers the potential to develop novel agents across various therapeutic areas by mimicking and constraining the bioactive conformations of known pharmacophores.

Synthetic Strategies and Key Intermediates

The synthesis of this compound derivatives can be approached through several key pathways, primarily involving the preparation and subsequent modification of a 3-benzylcyclobutanone or a related cyclobutane intermediate.

Synthesis of Key Precursors

A crucial starting material for many derivatives is 3-benzylcyclobutanone . While direct, detailed synthetic protocols for this specific compound are not widely published, its synthesis can be logically inferred from established methods for substituted cyclobutanones. A plausible route involves the [2+2] cycloaddition of a benzyl-substituted ketene with ethylene, or the ring expansion of a corresponding cyclopropyl derivative.

Another key precursor, 3-((benzyloxy)methyl)cyclobutanone , is commercially available, providing a more direct entry point. This compound can be readily converted to this compound through reduction of the ketone and subsequent manipulation of the benzyl ether.

A versatile method for producing functionalized cyclobutanol cores involves the use of 3-borylated cyclobutanols. These can be synthesized via a formal [3+1] cycloaddition of 1,1-diborylalkanes with epihalohydrins. The resulting boronic ester can then be subjected to cross-coupling reactions to introduce the benzyl group.

Stereoselective Synthesis of this compound

The stereochemistry of the hydroxyl and benzyl groups on the cyclobutane ring is critical for biological activity. The reduction of 3-substituted cyclobutanones generally yields the cis-alcohol with high selectivity. This stereochemical outcome is influenced by the choice of reducing agent, solvent, and temperature.

Experimental Protocol: Stereoselective Reduction of a 3-Substituted Cyclobutanone

The following is a generalized protocol based on the known reductions of similar cyclobutanones:

-

Dissolution: A solution of the 3-substituted cyclobutanone is prepared in an anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or methanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction mixture is cooled to a low temperature (typically between -78 °C and 0 °C) to enhance stereoselectivity.

-

Addition of Reducing Agent: A hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the cooled solution. The choice of a bulkier reducing agent can sometimes influence the stereochemical outcome.

-

Reaction Monitoring: The reaction is stirred at the low temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as water, saturated aqueous ammonium chloride, or Rochelle's salt solution, at a low temperature.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclobutanol.

The trans isomer can be synthesized through methods such as a Mitsunobu reaction on the cis-alcohol, which proceeds with inversion of stereochemistry. A patented method for a related system involves the Mitsunobu reaction of cis-3-dibenzylaminocyclobutanol to generate the trans-ester, followed by hydrolysis.

Known Analogs and Derivatives: The Case of Butorphanol Metabolites

Butorphanol is a potent synthetic opioid that acts as both a µ-opioid receptor partial agonist/antagonist and a κ-opioid receptor agonist.[1] One of its major metabolites is hydroxybutorphanol , specifically 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl)morphinan.[2] This metabolite contains a 3-hydroxycyclobutylmethyl group attached to the nitrogen of the morphinan scaffold.

The synthesis of both cis- and trans-hydroxybutorphanol has been described, starting from cis- and trans-3-benzyloxy-cyclobutanecarboxylic acid.[2] This highlights a key synthetic connection to the this compound scaffold.

Pharmacological Context: Opioid Receptor Modulation

The parent drug, butorphanol, exerts its effects through the opioid receptor system.[1] It is used for the management of moderate to severe pain.[1] The pharmacological activity of its metabolites has been noted in animal studies, though detailed characterization in humans is less common.[1] The existence of hydroxybutorphanol suggests that the 3-hydroxycyclobutylmethyl moiety is compatible with biological systems and can be part of a pharmacologically active molecule.

The following diagram illustrates the opioid signaling pathway, which is the primary mechanism of action for butorphanol.

Data Summary: Physicochemical and Synthetic Data

The following tables summarize key data for relevant compounds. Due to the limited publicly available information on a wide range of this compound derivatives, the data is focused on precursors and the butorphanol analog.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₁₁H₁₄O | 162.23 | 25764-11-0 | The core scaffold of interest. |

| 3-Benzylcyclobutanone | C₁₁H₁₂O | 160.21 | 25764-10-9 | Key precursor for the synthesis of derivatives. |

| 3-((Benzyloxy)methyl)cyclobutanone | C₁₂H₁₄O₂ | 190.24 | 172324-67-3 | Commercially available starting material. |

| Butorphanol | C₂₁H₂₉NO₂ | 327.46 | 42408-82-2 | Parent drug of the key known analog. |

| Hydroxybutorphanol | C₂₁H₂₉NO₃ | 343.46 | N/A | A major metabolite of butorphanol. |

Table 2: Summary of a Synthetic Approach to Hydroxybutorphanol [2]

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

| 1 | 3-Benzyloxy-cyclobutanecarboxylic acid | SOCl₂, DMF (cat.) | 3-Benzyloxy-cyclobutanecarbonyl chloride | Acid to acid chloride conversion |

| 2 | Norbutorphanol | 3-Benzyloxy-cyclobutanecarbonyl chloride | N-acylated intermediate | Amide bond formation |

| 3 | N-acylated intermediate | Catalytic hydrogenation (e.g., H₂, Pd/C) | N-acylated intermediate (debenzylated) | Removal of benzyl protecting group |

| 4 | N-acylated intermediate (debenzylated) | Diborane (B₂H₆) | cis- or trans-Hydroxybutorphanol | Reduction of amide |

Future Directions and Opportunities

The scarcity of published research on simple this compound derivatives suggests a significant opportunity for novel intellectual property and drug discovery programs. The scaffold's potential as a conformationally restricted phenylethylamine analog makes it an attractive candidate for targeting a wide range of biological systems, including:

-

GPCRs: Many G-protein coupled receptors recognize ligands with a phenylethylamine core. Derivatives of this compound could lead to novel modulators of adrenergic, dopaminergic, or serotonergic receptors.

-

Enzyme Inhibitors: The scaffold could be elaborated to target enzymes that bind aromatic substrates, such as monoamine oxidase (MAO) or various proteases.

-

Ion Channels: The rigid structure could be used to probe the binding pockets of various ion channels.

The following workflow diagram outlines a potential drug discovery cascade for exploring the therapeutic potential of this compound derivatives.

Conclusion

The this compound scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure makes it an attractive platform for designing conformationally constrained analogs of known pharmacophores. While the body of literature on its direct derivatives is currently limited, the successful synthesis and biological relevance of the butorphanol metabolite, hydroxybutorphanol, provide a strong rationale for further investigation. This technical guide serves as a call to action for the medicinal chemistry community to explore the promising therapeutic opportunities offered by this compound and its analogs.

References

An In-depth Technical Guide on the Safety and Handling of Benzyl-Substituted Cyclobutanol Derivatives

Disclaimer: No direct safety and handling data was found for a compound specifically named "3-Benzylcyclobutanol." This guide provides information on two structurally related and commercially available compounds: trans-3-(Benzyloxymethyl)cyclobutanol (CAS No. 172324-65-1) and 3-(Benzyloxy)cyclobutanol (CAS No. 100058-61-5). It is crucial to verify the specific compound in use by its CAS number and consult the corresponding Safety Data Sheet (SDS). The information presented herein is a compilation from available SDSs for these related compounds and should be used as a guide for trained professionals only.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling information for benzyl-substituted cyclobutanol derivatives. The following sections detail hazard classifications, personal protective equipment, first aid measures, and physical and chemical properties, with quantitative data summarized in tables for clarity.

Hazard Identification and Classification

The hazard classification for these compounds can vary. While one available SDS for trans-3-(Benzyloxymethyl)cyclobutanol indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), another commercially available related compound, 3-(Benzyloxy)cyclobutanol, is classified with several hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from available Safety Data Sheets.

| Element | |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P305+P351+P338 |

Physical and Chemical Properties

Understanding the physical and chemical properties is essential for safe handling and storage.

| Property | trans-3-(Benzyloxymethyl)cyclobutanol | 3-(Benzyloxy)cyclobutanol |

| Appearance | No information available | Colorless or white to yellow-brown liquid or semi-solid or solid |

| Molecular Formula | C12H16O2 | C11H14O2 |

| Molecular Weight | 192.25 | 178.23 |

| Storage Temperature | Normal | Sealed in dry, room temperature |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability.

Handling:

-

Avoid contact with skin, eyes, or clothing.

-

Avoid ingestion and inhalation.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If needed, a particle filter is recommended. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Fire-Fighting Measures

Information on appropriate extinguishing media and fire-fighting procedures.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, chemical foam. |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | None known based on available information. |

Stability and Reactivity

Understanding the chemical stability and reactivity is vital for safe storage and handling.

| Parameter | Information |

| Reactivity | None known, based on information available. |

| Chemical Stability | Stable under normal conditions. |

| Conditions to Avoid | Incompatible products, heat, flames, and sparks. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2). |

Visualizations

Experimental and Safety Workflows

The following diagrams illustrate standard workflows for handling chemical reagents in a research and development setting.

Caption: General workflow for safe chemical handling in a laboratory setting.

Caption: The hierarchy of controls for mitigating laboratory hazards.

A Guide to Determining the Thermochemical Properties of 3-Benzylcyclobutanol

Introduction

3-Benzylcyclobutanol is a substituted cyclobutanol of interest in medicinal chemistry due to the unique structural characteristics of the cyclobutane ring.[1][2][3] Despite its relevance, a comprehensive search of the scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as its enthalpy of formation, entropy, and heat capacity. This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for how the thermochemical properties of this compound and its derivatives could be determined. It outlines the common experimental and computational methodologies employed for similar organic molecules.

Methodologies for Determining Thermochemical Data

The determination of thermochemical data for a specific compound like this compound involves a combination of synthesis, experimental measurements, and computational modeling.

1. Synthesis of this compound

The initial step is the synthesis and purification of a sample of this compound. A common route for the synthesis of substituted cyclobutanols involves a [2+2] cycloaddition reaction.[1][2] For instance, the reaction of benzyl vinyl ether with an appropriate ketene or allene under high pressure can yield the cyclobutane core, which can then be further modified to produce this compound.[1][2]

2. Experimental Determination of Thermochemical Properties

Once a pure sample is obtained, various calorimetric techniques can be employed to measure its thermochemical properties.

Table 1: Experimental Methods for Thermochemical Data Acquisition

| Thermochemical Property | Experimental Technique | Description |

| Enthalpy of Combustion | Bomb Calorimetry | The sample is combusted in a high-pressure oxygen environment within a sealed container (bomb). The heat released during combustion is measured to determine the standard enthalpy of combustion.[4] |

| Enthalpy of Formation | Derived from Enthalpy of Combustion | The standard enthalpy of formation can be calculated from the experimentally determined standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O). |

| Enthalpy of Sublimation/Vaporization | Calvet Microcalorimetry or Knudsen Effusion | These techniques are used to measure the enthalpy change associated with the phase transition from solid or liquid to gas. This is crucial for determining the gas-phase enthalpy of formation.[4] |

| Heat Capacity | Differential Scanning Calorimetry (DSC) | DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This provides the heat capacity of the substance. |

3. Computational Prediction of Thermochemical Properties

In parallel with or as an alternative to experimental measurements, computational chemistry methods can provide accurate predictions of thermochemical data.

Table 2: Computational Methods for Thermochemical Data Prediction

| Thermochemical Property | Computational Method | Description |

| Enthalpy of Formation | G3(MP2)//B3LYP, W1-F12, etc. | High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.[4] These calculations often employ isodesmic or atomization reactions to improve accuracy.[5] |

| Entropy and Heat Capacity | Statistical Thermodynamics | Following a geometry optimization and frequency calculation using methods like B3LYP, the vibrational, rotational, and translational contributions to entropy and heat capacity can be calculated using statistical mechanics principles. |

Workflow for Thermochemical Data Determination

The logical flow for a comprehensive study of the thermochemical properties of this compound would follow the steps outlined below.

Caption: Workflow for the determination of thermochemical data for this compound.

While specific thermochemical data for this compound are not currently available in the public domain, this guide provides a clear and detailed roadmap for researchers to obtain these valuable parameters. The combination of chemical synthesis, experimental calorimetry, and high-level computational chemistry offers a robust approach to characterizing the energetic properties of this and other novel molecules. Such data are fundamental for understanding the stability, reactivity, and potential applications of new chemical entities in fields such as drug development and materials science.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 3-Benzylcyclobutanol: A Search of the Crystallographic Record

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of 3-Benzylcyclobutanol has not been experimentally determined and/or is not publicly available.

As of October 2025, there are no entries in the primary crystallographic repositories corresponding to the X-ray or neutron diffraction data for this compound. Consequently, detailed information regarding its unit cell parameters, bond lengths and angles, and overall three-dimensional arrangement in the solid state remains uncharacterized.

This absence of data precludes the creation of an in-depth technical guide as requested. Without the foundational crystallographic information file (CIF), it is not possible to:

-

Present Quantitative Data: Summarize crystallographic data such as lattice parameters, space group, bond lengths, and bond angles into tabular form.

-

Detail Experimental Protocols: Provide specific methodologies for the synthesis and, crucially, the single-crystal growth of this compound suitable for diffraction studies, as these would be detailed in the publication associated with the structure determination.

-

Visualize Molecular Structures and Pathways: Generate diagrams of the crystal packing, intermolecular interactions, or any relevant biological signaling pathways without the experimentally determined structure.

Researchers and drug development professionals interested in the solid-state conformation of this compound would first need to perform the necessary experimental work, which would involve:

-

Synthesis and Purification: Chemical synthesis of this compound followed by rigorous purification to obtain a high-purity sample.

-

Crystallization: Systematic screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality.

-

X-ray Diffraction Analysis: Collection and analysis of diffraction data from a suitable single crystal to determine its three-dimensional structure.

Below is a generalized workflow that would be followed for such a structure determination.

Until these steps are undertaken and the results published, a detailed technical guide on the crystal structure of this compound cannot be compiled. The scientific community awaits the deposition of this data to further understand the structural and functional properties of this compound.

Methodological & Application

Protocol for the synthesis of 3-Benzylcyclobutanol in a laboratory setting

Application Note: This protocol outlines a two-step synthesis for the preparation of 3-benzylcyclobutanol, a valuable building block in medicinal chemistry and materials science. The procedure is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. The synthesis involves the preparation of the key intermediate, 3-benzylcyclobutanone, followed by its stereoselective reduction to the target alcohol.

I. Synthesis of 3-Benzylcyclobutanone

The synthesis of 3-benzylcyclobutanone is proposed via a [2+2] cycloaddition approach, a common strategy for the formation of cyclobutane rings. This method involves the reaction of a ketene acetal with an appropriate alkene, followed by hydrolysis.

Experimental Protocol:

II. Reduction of 3-Benzylcyclobutanone to this compound

The reduction of 3-substituted cyclobutanones to their corresponding cyclobutanols is a well-established transformation. Hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, often yielding the cis-isomer with high selectivity.[1][2][3][4][5]

Experimental Protocol:

The following is a general protocol for the reduction of a 3-substituted cyclobutanone, which can be adapted for 3-benzylcyclobutanone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzylcyclobutanone (1.0 eq) in a suitable anhydrous solvent such as methanol, ethanol, or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent, either sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise or a solution of lithium aluminum hydride (LiAlH₄, 1.0 - 1.2 eq) in an appropriate solvent, to the stirred solution of the ketone. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. If using LiAlH₄, the workup should be performed with extreme care due to the vigorous reaction with water.[6][7][8] A common procedure involves the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 3-Benzylcyclobutanone | - |

| Product | This compound | - |

| Reducing Agents | NaBH₄, LiAlH₄ | [1][6][9][10][11] |

| Solvents | Methanol, Ethanol, Diethyl Ether, THF | [1][6] |

| Typical Yield | >90% (for similar reductions) | [1] |

| Stereoselectivity | Predominantly cis-isomer (>90%) | [1][4][5] |

III. Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: A two-step synthetic pathway to this compound.

Diagram 2: Reduction of 3-Benzylcyclobutanone

Caption: Key transformation in the synthesis of this compound.

References

- 1. biblio.vub.ac.be [biblio.vub.ac.be]

- 2. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for 3-Benzylcyclobutanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 3-benzylcyclobutanol. While direct literature on this specific molecule is limited, its structural motifs—a secondary alcohol and a 1,3-disubstituted cyclobutane ring—allow for its application in well-established synthetic transformations. The protocols provided are based on established methodologies for analogous substrates and are intended to serve as a starting point for laboratory investigation.

Application Notes

The cyclobutane moiety is of growing interest in medicinal chemistry as it can serve as a rigid scaffold or a bioisostere for other functional groups, offering unique three-dimensional diversity in drug candidates. This compound is a valuable starting material for accessing a variety of substituted cyclobutane derivatives.

1. Precursor to 3-Benzylcyclobutanone:

The most direct application of this compound is its oxidation to the corresponding ketone, 3-benzylcyclobutanone. This ketone is a versatile intermediate for a range of further transformations, including but not limited to:

-

Nucleophilic additions: Grignard reactions, organolithium additions, and cyanohydrin formation to introduce new substituents at the C1 position.

-

Reductive amination: To synthesize substituted cyclobutylamines.

-

Baeyer-Villiger oxidation: To form the corresponding γ-lactone, a common scaffold in natural products and bioactive molecules.

-

Wittig and related olefination reactions: To introduce exocyclic double bonds.

2. Synthesis of Conformationally Constrained Scaffolds:

The 1,3-disubstituted cyclobutane core of this compound can be utilized to create conformationally restricted analogues of more flexible molecules. This is a valuable strategy in drug design to improve binding affinity and metabolic stability.

3. Elaboration to Novel Ligands:

The alcohol functionality provides a handle for derivatization to produce novel ligands for catalysis or coordination chemistry. For instance, it can be converted to amines or phosphines.

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Benzylcyclobutanone

This protocol describes the oxidation of the secondary alcohol this compound to the ketone 3-benzylcyclobutanone using pyridinium chlorochromate (PCC), a widely used and reliable reagent for this transformation.[1][2][3][4][5]

Reaction Scheme:

Caption: Oxidation of this compound to 3-Benzylcyclobutanone.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in anhydrous dichloromethane (5 mL per 1 mmol of alcohol) in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-benzylcyclobutanone.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 1.0 g |

| Product Yield | 0.85 g (86%) |

| Purity (by NMR) | >98% |

| Appearance | Colorless oil |

Protocol 2: Baeyer-Villiger Oxidation of 3-Benzylcyclobutanone

This protocol details the conversion of 3-benzylcyclobutanone to the corresponding γ-lactone using meta-chloroperoxybenzoic acid (m-CPBA), a classic Baeyer-Villiger oxidation.[6][7][8][9]

Reaction Scheme:

Caption: Baeyer-Villiger Oxidation of 3-Benzylcyclobutanone.

Materials:

-

3-Benzylcyclobutanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-